molecular formula C5H6ClN B13573827 1-Chlorocyclobutane-1-carbonitrile

1-Chlorocyclobutane-1-carbonitrile

Cat. No.: B13573827
M. Wt: 115.56 g/mol
InChI Key: NHEFQIITUUHURN-UHFFFAOYSA-N
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Description

1-Chlorocyclobutane-1-carbonitrile is an organic compound with the molecular formula C5H6ClN It is a derivative of cyclobutane, where a chlorine atom and a nitrile group are attached to the same carbon atom in the cyclobutane ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Chlorocyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

    Substitution: 1-Hydroxycyclobutane-1-carbonitrile.

    Reduction: 1-Aminocyclobutane-1-carbonitrile.

    Oxidation: Various oxidized derivatives, depending on the specific conditions.

Mechanism of Action

The mechanism of action of 1-chlorocyclobutane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new compounds with different properties and activities .

Comparison with Similar Compounds

Uniqueness: 1-Chlorocyclobutane-1-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the same carbon atom in a four-membered ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C5H6ClN

Molecular Weight

115.56 g/mol

IUPAC Name

1-chlorocyclobutane-1-carbonitrile

InChI

InChI=1S/C5H6ClN/c6-5(4-7)2-1-3-5/h1-3H2

InChI Key

NHEFQIITUUHURN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)Cl

Origin of Product

United States

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